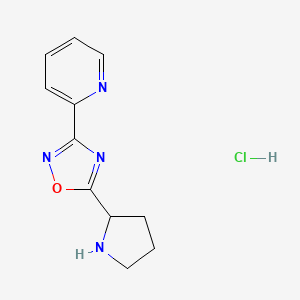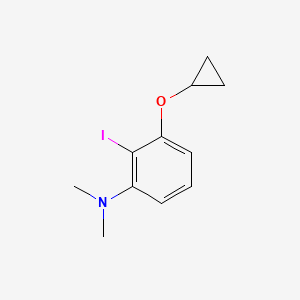
(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyacetamido group and a benzoate ester. The presence of the chiral center in the molecule makes it an interesting subject for research in stereochemistry and its effects on biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzoic acid and ®-2-amino-1-butanol.
Formation of Amide Bond: The first step involves the formation of an amide bond between 4-methylbenzoic acid and ®-2-amino-1-butanol using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methoxyacetylation: The resulting amide is then subjected to methoxyacetylation using methoxyacetyl chloride in the presence of a base like triethylamine.
Esterification: Finally, the esterification of the carboxylic acid group is carried out using methanol and a catalyst such as sulfuric acid to yield ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyacetamido group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the amide and ester functionalities, potentially yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted benzoates and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a valuable tool for investigating enantioselective processes in biological systems.
Medicine
In medicine, ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The methoxyacetamido group and the benzoate ester play crucial roles in binding to these targets, leading to modulation of their activity. The chiral center in the molecule can influence the binding affinity and selectivity towards different targets, resulting in enantioselective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate: The enantiomer of the compound, differing only in the configuration of the chiral center.
Methyl 4-(1-(2-acetamido)ethyl)benzoate: Lacks the methoxy group, leading to different chemical and biological properties.
Ethyl 4-(1-(2-methoxyacetamido)ethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is unique due to its specific chiral configuration and the presence of both methoxyacetamido and benzoate ester groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
methyl 4-[(1R)-1-[(2-methoxyacetyl)amino]ethyl]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-9(14-12(15)8-17-2)10-4-6-11(7-5-10)13(16)18-3/h4-7,9H,8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
InChI-Schlüssel |
HWNZPDQIPSTLDJ-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)OC)NC(=O)COC |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12634768.png)


![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)

![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)

![(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12634847.png)
![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)

